4-Bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by the presence of both pyrrole and pyridine rings. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as a building block in the synthesis of various pharmaceuticals. The molecular formula of this compound is with a molecular weight of approximately 197.03 g/mol. Its unique structure allows for diverse chemical reactivity and potential applications in drug development and material science .
The synthesis of 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine typically involves bromination reactions. One common method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is generally conducted at room temperature and monitored by thin-layer chromatography to ensure completion .
Another synthetic route includes the reaction of 2-(3-bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine with iron powder in acetic acid, followed by purification techniques such as silica gel chromatography. This method yields the desired compound efficiently under controlled conditions .
The molecular structure of 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine features a fused pyrrole and pyridine ring system. The bromine atom is located at the fourth position of the pyrrole ring, influencing its chemical reactivity and biological properties.
The structural configuration contributes to its unique properties, making it a valuable compound in medicinal chemistry and drug discovery .
4-Bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions:
These reactions are crucial for synthesizing analogs that may exhibit enhanced pharmacological effects.
The mechanism of action for 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine involves its interaction with biological targets at the molecular level. Its structure allows it to bind effectively to specific enzymes or receptors, potentially inhibiting their activity. For instance, derivatives of this compound have shown promise as inhibitors against various cancer cell lines by interfering with cellular proliferation pathways.
In vitro studies have indicated that modifications to this compound can enhance its biological efficacy against targets such as fibroblast growth factor receptors (FGFR) and vascular endothelial growth factor receptors (VEGFR), which are critical in cancer progression and angiogenesis .
Relevant physicochemical properties have been predicted using software tools that assess drug-like characteristics according to Lipinski's rules, indicating good potential for pharmaceutical applications .
4-Bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine has several scientific uses:
Research indicates that this compound's derivatives have shown significant biological activities against various cancer cell lines and other disease models, highlighting its importance in drug discovery efforts .
The introduction of bromine at the C4 position of the 1H,2H,3H-pyrrolo[2,3-c]pyridine scaffold requires precise control due to the electron-rich nature of the fused heterocyclic system and the potential for polybromination. A sequential protection-bromination-deprotection strategy is frequently employed to achieve regioselective monobromination. Initial protection of the pyrrole nitrogen using electron-withdrawing groups like tert-butoxycarbonyl (Boc) reduces the ring's electron density and prevents unwanted N-bromination. The protected intermediate then undergoes electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. NBS is particularly advantageous in aprotic solvents such as dimethylformamide or acetonitrile at temperatures between 0-25°C, as it minimizes dihalogen byproduct formation [5] [9].
Critical parameters influencing regiochemical outcome include solvent polarity, temperature control, and stoichiometry. A molar ratio of 1:1.05 (substrate:NBS) in dimethylformamide at 0°C typically achieves optimal conversion to the C4-brominated product with minimal dibromide formation. Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) yields the target 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine. Alternative brominating agents such as bromine in acetic acid offer cost advantages but require meticulous control to prevent oxidation of the sensitive heterocycle [6] [10]. The crystalline nature of the final product facilitates purification via recrystallization, with typical melting points observed between 177-181°C [9].
Table 1: Comparative Analysis of Brominating Agents for Pyrrolo[2,3-c]pyridine Functionalization
Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (C4:C5:C7) |
---|---|---|---|---|---|
N-Bromosuccinimide | Dimethylformamide | 0 | 2 | 85 | >98:1:<1 |
Bromine | Acetic Acid | 25 | 1 | 78 | 92:5:3 |
Bromine | Dichloromethane | -10 | 3 | 65 | 95:3:2 |
Copper(II) Bromide | Acetonitrile | 82 | 12 | 45 | 85:10:5 |
The carbon-bromine bond at the C4 position of 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine exhibits exceptional reactivity in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Suzuki-Miyaura couplings with arylboronic acids represent the most extensively utilized transformation, facilitated by catalysts such as tetrakis(triphenylphosphine)palladium(0) or more active species like palladium(II) acetate with ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl. These reactions proceed efficiently in deoxygenated mixtures of dimethoxyethane and aqueous sodium carbonate (2M) at 80-90°C, achieving conversions exceeding 90% within 6-12 hours [5] .
The electronic nature of boronic acid substituents significantly impacts coupling efficiency. Electron-neutral and electron-rich arylboronic acids typically provide yields of 80-95%, while electron-deficient partners may require optimized conditions, such as the addition of triphenylphosphine or increased catalyst loading (3-5 mol%). Heteroaryl boronic acids and potassium alkenyltrifluoroborates are also viable coupling partners, expanding access to diverse heterocyclic and unsaturated derivatives. Stille couplings using tributyltin reagents and Buchwald-Hartwig aminations are equally effective for introducing carbon-nitrogen bonds. The latter employs catalysts like tris(dibenzylideneacetone)dipalladium(0) with ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, enabling the installation of secondary amines and aniline derivatives at the C4 position under milder conditions (50-70°C) .
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1H,2H,3H-Pyrrolo[2,3-c]Pyridine
Coupling Type | Catalyst System | Base/Solvent | Temperature (°C) | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura (Aryl) | Pd(OAc)₂/SPhos | K₂CO₃ / Dimethoxyethane-Water | 85 | 75-95 |
Suzuki-Miyaura (Heteroaryl) | Pd(PPh₃)₄ | Na₂CO₃ / Toluene-Ethanol-Water | 90 | 60-85 |
Stille (Alkenyl) | PdCl₂(PPh₃)₂ / CuI | Toluene | 100 | 70-88 |
Buchwald-Hartwig (Amine) | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene | 70 | 65-92 |
Continuous flow technology addresses critical limitations in the batch synthesis of 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine derivatives, particularly concerning thermal management, mixing efficiency, and scalability of exothermic bromination and coupling steps. Flow reactors enable precise control over residence time (typically 1-10 minutes for brominations) and temperature gradients, suppressing decomposition pathways and enhancing regioselectivity. For electrophilic bromination, a solution of the pyrrolopyridine precursor in dimethylformamide is combined with a stream of NBS in the same solvent within a microstructured reactor (e.g., chip-based or tubular reactor) maintained at 0-5°C. The short, uniform residence time virtually eliminates polybromination byproducts [6] [9].
Palladium-catalyzed cross-couplings benefit substantially from flow processing through improved mass transfer and catalyst utilization. Heterogeneous catalysts, such as palladium immobilized on activated carbon or polymeric supports, can be packed into fixed-bed reactors. A solution of 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine and the coupling partner (e.g., arylboronic acid) in a degassed solvent mixture is pumped through the catalyst bed at elevated temperatures (100-120°C) and pressures (5-10 bar), significantly accelerating reaction rates compared to batch systems. This configuration facilitates continuous production and minimizes catalyst leaching, with turnover numbers exceeding 10,000 reported for optimized systems [6]. Integrated flow platforms combining bromination, deprotection, and coupling sequences enhance process efficiency by eliminating intermediate isolation steps, directly converting the core heterocycle to advanced intermediates for pharmaceutical applications with overall yields surpassing 70% across multiple steps [9].
Achieving exclusive C4 bromination in 1H,2H,3H-pyrrolo[2,3-c]pyridine demands sophisticated understanding of the ring system's electronic topography. The electron-donating nature of the pyrrolidine nitrogen creates an electron-rich system where positions C4 and C7 exhibit the highest nucleophilicity, though C4 is kinetically and thermodynamically favored for electrophilic attack. Computational analyses, including Fukui function calculations, predict the C4 position (f⁺ ≈ 0.085) to be significantly more reactive than C7 (f⁺ ≈ 0.052) or C6 (f⁺ ≈ 0.021) [10]. This inherent preference can be amplified through strategic metalation.
Directed ortho-metalation provides a powerful alternative for regiocontrol when electrophilic bromination proves insufficient. Protection of the pyrrole nitrogen with a dimethylaminosulfonyl group enables directed lithiation at C4 using sec-butyllithium in tetrahydrofuran at -78°C. Subsequent quenching with 1,2-dibromoethane or bromine delivers 4-bromo-1-(dimethylsulfamoyl)-1H,2H,3H-pyrrolo[2,3-c]pyridine with near-perfect regioselectivity (>99:1). The directing group is cleaved using methanolic hydrochloric acid to furnish the target compound. Metal-halogen exchange on 4,7-dibromo derivatives offers another pathway, selectively generating the C4-lithiated species at -100°C due to the greater kinetic acidity of the C4 proton. Trapping with electrophiles provides access to 4-substituted-7-bromo analogs, valuable for sequential functionalization [10]. Protecting group strategies significantly modulate reactivity; bulky silyl groups (e.g., triisopropylsilyl) shield the pyrrole nitrogen while subtly altering electron distribution, further favoring C4 bromination with selectivity ratios exceeding 50:1 relative to other positions [5] [8].
Table 3: Regioselective Bromination Strategies for Pyrrolo[2,3-c]Pyridine
Methodology | Key Reagent/Condition | Regioselectivity (C4:C7:C6) | Advantages |
---|---|---|---|
Electrophilic (NBS) | NBS (1.05 equiv), Dimethylformamide, 0°C | 92:5:3 | Simplicity, no organometallic steps |
Directed Ortho-Metalation | sec-BuLi, N,N-Dimethylsulfamoyl protection, THF, -78°C | >99:<1:0 | Absolute regiocontrol, functionalization versatility |
Metal-Halogen Exchange | iPrMgCl·LiCl, 4,7-Dibromo precursor, -78°C | >99 (C4) after quenching | Access to 4,7-Difunctionalized analogs |
Protected System (Boc) | NBS (1.0 equiv), Dichloromethane, -30°C | 98:2:0 | Mild conditions, easily removable group |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8